molecular formula C17H13FN2O B14142949 N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide CAS No. 731012-39-8

N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide

Cat. No.: B14142949
CAS No.: 731012-39-8
M. Wt: 280.30 g/mol
InChI Key: OQEFCHMQARUZNI-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. Quinoline derivatives are widely used in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, may be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide
  • N-[(2-bromophenyl)methyl]quinoline-2-carboxamide
  • N-[(2-methylphenyl)methyl]quinoline-2-carboxamide

Uniqueness

N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide is unique due to the presence of the fluorine atom in the 2-fluorophenyl group. This fluorine atom can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets . The fluorine atom can also enhance the compound’s ability to form hydrogen bonds and interact with specific amino acid residues in proteins, leading to improved pharmacological activity .

Properties

CAS No.

731012-39-8

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C17H13FN2O/c18-14-7-3-1-6-13(14)11-19-17(21)16-10-9-12-5-2-4-8-15(12)20-16/h1-10H,11H2,(H,19,21)

InChI Key

OQEFCHMQARUZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=CC=C3F

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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